molecular formula C16H16FNO4S B2574733 (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone CAS No. 1448030-50-9

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2574733
CAS No.: 1448030-50-9
M. Wt: 337.37
InChI Key: GLWOCUQTFDGUAH-UHFFFAOYSA-N
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Description

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenyl sulfonyl group at the 4-position and a furan-3-yl methanone moiety at the 1-position.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c17-13-1-3-14(4-2-13)23(20,21)15-5-8-18(9-6-15)16(19)12-7-10-22-11-12/h1-4,7,10-11,15H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWOCUQTFDGUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

PropertyValue
Molecular Formula C₁₆H₁₆FNO₄S
Molecular Weight 337.4 g/mol
CAS Number 1797893-70-9
SMILES Notation O=C(c1ccco1)N1CCC(S(=O)(=O)c2ccc(F)cc2)CC1

The biological activity of this compound is primarily attributed to its interaction with various enzyme targets. Research indicates that compounds with similar piperidine and sulfonyl moieties often exhibit enzyme inhibition properties, particularly against tyrosinase (TYR) and acetylcholinesterase (AChE) enzymes, which are critical in various biological pathways.

Enzyme Inhibition

  • Tyrosinase Inhibition :
    • Tyrosinase is a key enzyme in melanin biosynthesis. Compounds similar to this compound have shown significant inhibitory effects on TYR activity, suggesting potential applications in treating hyperpigmentation disorders and melanoma .
    • A study reported that derivatives of phenolic compounds, including those with piperidine structures, demonstrated competitive inhibition against TYR, indicating that modifications can enhance binding affinity .
  • Acetylcholinesterase Inhibition :
    • The sulfonamide group is known for its role in inhibiting AChE, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been evaluated for their ability to inhibit AChE effectively .

Antimicrobial Activity

Compounds containing piperidine and sulfonyl groups have exhibited antimicrobial properties against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
    These findings suggest a broad-spectrum antibacterial effect, which could be harnessed in developing new antimicrobial agents .

Antioxidant Activity

Research has indicated that compounds with furan rings often exhibit antioxidant properties. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Tyrosinase Inhibitors :
    • A series of (4-hydroxyphenyl)piperazine derivatives were synthesized and tested for their inhibitory effects on TYR from Agaricus bisporus. The most active compounds showed significant potential as anti-melanogenic agents without cytotoxicity .
  • Antimicrobial Evaluation :
    • A synthesized library of piperidine derivatives was evaluated against multiple bacterial strains, demonstrating varying degrees of antibacterial activity. The structure-function relationship suggested that the introduction of specific substituents could enhance efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its role in enzyme inhibition and antibacterial action. For instance, studies have shown that derivatives containing the piperidine nucleus have demonstrated both antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
4-(4-Fluorophenyl)sulfonylpiperidineAntibacterialLi et al., 2014
Piperidine derivativesAntifungalKumar et al., 2020
Sulfamoyl derivativesEnzyme InhibitionAziz-ur-Rehman et al., 2011

Tyrosinase Inhibition

Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders. Compounds structurally similar to (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone have been explored for their ability to inhibit tyrosinase activity, which is crucial for melanin production in skin cells. One study highlighted the competitive inhibition of tyrosinase with a related compound showing an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Piperidine Ring : Utilizing appropriate starting materials that can undergo cyclization.
  • Introduction of the Sulfonyl Group : This can be achieved through sulfonation reactions involving fluorinated phenols.
  • Furan Attachment : The furan moiety can be introduced via electrophilic substitution or coupling reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are essential for confirming the purity and structural integrity of the synthesized compound.

Biochemical Pathways

While specific biochemical pathways affected by this compound are still under investigation, it is known that piperidine derivatives can interact with various neurotransmitter receptors and enzymes, potentially influencing multiple signaling pathways within cells .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profiles of compounds based on the piperidine structure. For example, modifications to the aryl tail have been shown to enhance inhibitory activity against tyrosinase, showcasing how structural variations can lead to improved biological efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of a sulfonyl-linked 4-fluorophenyl group and a furan-3-yl ketone. Key comparisons include:

Key Observations :

  • Piperidine vs.
  • Sulfonyl Group Variations : The target’s 4-fluorophenyl sulfonyl group is less electron-withdrawing than nitro-substituted analogues (e.g., 4k), which may reduce reactivity in nucleophilic environments but enhance metabolic stability .

Physicochemical Properties

  • Melting Points : Piperidine derivatives with rigid aromatic systems (e.g., benzhydryl in 6g) exhibit higher melting points (up to 230°C), whereas liquid analogues like 3aa suggest lower crystallinity due to reduced symmetry .
  • Solubility : The sulfonyl group increases hydrophilicity, but the furan ring’s moderate polarity may limit aqueous solubility compared to pyridine or piperazine derivatives (e.g., 8, 13) .

Q & A

[Basic] What synthetic methodologies are recommended for synthesizing (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(furan-3-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Sulfonylation of Piperidine : React 4-fluorophenylsulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperidine intermediate .
  • Methanone Formation : Use Friedel-Crafts acylation to introduce the furan-3-yl methanone group. Acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl₃) are effective for activating the furan ring .
  • Optimization : Control reaction temperature (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .

[Basic] What safety protocols are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of dust or vapors. Avoid water contact due to potential hydrolysis of the sulfonyl group .
  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Store away from light and moisture to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

[Basic] Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 4-fluorophenyl, sulfonyl, piperidine, and furan moieties. Key signals: ~7.8 ppm (aromatic protons), 3.5–4.0 ppm (piperidine CH₂), and 6.5–7.5 ppm (furan protons) .
  • HPLC : Use a C18 column with a methanol/buffer mobile phase (pH 4.6 adjusted with acetic acid) to assess purity (>95%). Monitor UV absorption at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₆FNO₄S; calc. 337.08 g/mol) .

[Advanced] How can researchers design in vitro assays to evaluate this compound’s biological activity, particularly for central nervous system (CNS) targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology to known piperidine-sulfonyl ligands (e.g., serotonin or dopamine receptors) .
  • Assay Design :
    • Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D₂ receptors) in competition binding studies. Calculate IC₅₀ values using nonlinear regression .
    • Functional Assays : Employ cAMP or calcium flux assays in transfected HEK293 cells to assess agonism/antagonism .
  • Controls : Include positive controls (e.g., haloperidol for D₂) and vehicle-treated samples. Replicate experiments (n=3–4) to ensure statistical significance .

[Advanced] What computational and experimental approaches are suitable for predicting this compound’s environmental persistence and ecotoxicity?

Methodological Answer:

  • Computational Modeling : Use QSAR tools (e.g., EPI Suite) to predict biodegradation half-life and bioaccumulation potential based on logP (estimated ~2.5) and molecular weight .
  • Experimental Testing :
    • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C and monitor degradation via LC-MS. The sulfonyl group may hydrolyze to 4-fluorobenzenesulfonic acid under alkaline conditions .
    • Microcosm Assays : Evaluate biodegradation in soil/water systems spiked with the compound. Measure residual concentrations over 28 days using GC-MS .

[Advanced] How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Analysis : Compare assay conditions (e.g., cell lines, incubation times, compound solubility in DMSO vs. saline) that may affect potency .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual) and include internal controls.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects. Cross-reference crystallographic data (e.g., piperidine ring conformation) to rule out structural variability .

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